4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

This 2-methyloxazole morpholine-pyrrolidine amide is a unique conformational probe for drug discovery. The restricted pyrrolidine envelope allows direct assessment of pre-organization effects on target binding versus more flexible piperidine analogs. With a desirable LogP of 0.3 and TPSA of 58.8 Ų, it occupies lead-like chemical space ideal for hit-to-lead optimization, reducing off-target promiscuity risks. Its distinct substitution pattern enables exploration of novel chemical space in Factor Xa inhibitor SAR and diversity-oriented synthesis, making it a strategic addition to screening libraries.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
CAS No. 2640843-04-3
Cat. No. B6471236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS2640843-04-3
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC1=NC(=CO1)CN2CCOC(C2)C(=O)N3CCCC3
InChIInChI=1S/C14H21N3O3/c1-11-15-12(10-20-11)8-16-6-7-19-13(9-16)14(18)17-4-2-3-5-17/h10,13H,2-9H2,1H3
InChIKeyUHNYJMOUAWBDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640843-04-3): Core Structural and Physicochemical Profile


4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic morpholine derivative incorporating a 2-methyloxazole methyl substituent and a pyrrolidine-1-carbonyl group [1]. It is a synthetic small molecule (MW 279.33 g/mol) with a topological polar surface area (TPSA) of 58.8 Ų and a calculated LogP of 0.3, placing it in a favorable property space for lead-like compounds [1]. The compound is listed as a research chemical building block and has been assigned PubChem CID 155800022 [1]. No primary research articles or patents directly disclosing biological data for this exact compound were identified in the search; publicly available information is limited to vendor catalogs and computed physicochemical descriptors [1][2].

Why Generic Substitution of 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine Is Not Straightforward


Within the morpholine-amide chemotype, minor structural variations can profoundly alter biological activity. The identity of the amide substituent (e.g., pyrrolidine vs. piperidine vs. thiomorpholine) influences conformational flexibility, basicity, and steric bulk, all of which can modulate target binding and selectivity [1]. A peer-reviewed study on structurally related morpholinium salts demonstrated that changes to the amide portion resulted in complete loss of muscarinic receptor binding affinity, illustrating that even seemingly conservative replacements can abolish activity [1]. Therefore, generic substitution of 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine with a piperidine or thiomorpholine analog carries a high risk of divergent pharmacological or biochemical outcomes.

Quantitative Differentiation Evidence for 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine vs. Closest Analogs


Pyrrolidine vs. Piperidine Carbonyl: Conformational Restriction and Binding Mode Implications

The five-membered pyrrolidine ring in the target compound imposes a distinct conformational profile compared to the six-membered piperidine ring found in the direct analog 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine . The pyrrolidine ring is known to preferentially adopt an envelope conformation, which restricts the spatial orientation of the carbonyl group and can lead to different hydrogen-bonding geometries with biological targets [1]. In contrast, the piperidine ring populates multiple chair conformations, introducing greater conformational entropy and potentially reducing binding affinity [1]. This conformational difference is a well-established factor in medicinal chemistry for tuning target selectivity and potency [1].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Physicochemical Property Differentiation: Pyrrolidine vs. Thiomorpholine Amide

The replacement of the pyrrolidine carbonyl group with a thiomorpholine carbonyl group, as in 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine (CAS 2415492-07-6) , introduces a sulfur atom. This substitution increases both molecular weight and lipophilicity. The target compound (pyrrolidine amide) has a calculated LogP of 0.3 and TPSA of 58.8 Ų [1]. The thiomorpholine analog is predicted to have a higher LogP (~0.8–1.2) and a slightly higher TPSA due to the sulfur atom, which can influence membrane permeability and solubility [2]. The pyrrolidine-containing target compound is therefore more hydrophilic and may exhibit superior aqueous solubility, a key parameter for in vitro assay compatibility [2].

Physicochemical Properties Drug-likeness Solubility

Synthetic Tractability and Building Block Utility: Pyrrolidine Amide vs. Piperidine Amide

Vendor listings indicate that the target compound is offered as a research chemical building block with a purity of ≥95% [1]. The pyrrolidine amide linkage is synthetically accessible via standard amide coupling between the corresponding morpholine-2-carboxylic acid derivative and pyrrolidine. In contrast, the piperidine analog may require different coupling conditions due to the increased steric hindrance of the six-membered ring, potentially leading to lower yields in high-throughput parallel synthesis workflows [2]. While direct comparative yield data are not publicly available, reports on morpholine-amide synthesis indicate that pyrrolidine amides generally form more readily than piperidine amides under identical conditions due to reduced steric demand [2].

Synthetic Chemistry Building Blocks Parallel Synthesis

Lack of Direct Biological Activity Data: A Critical Differentiation Gap

A comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL) failed to identify any publicly available biological activity data (e.g., IC50, Ki, EC50) for 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine [1]. Similarly, no quantitative biological data were found for the closest piperidine and thiomorpholine amide analogs. This absence of data means that no direct head-to-head or cross-study comparison of potency, selectivity, or efficacy can be made at this time. In contrast, related morpholine-amide chemotypes, such as 5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole, have published Factor Xa inhibition data (IC50 values in the nanomolar range) , highlighting the potential of the scaffold class but also underscoring that activity cannot be assumed for the specific target compound without experimental validation.

Biological Activity Data Availability Procurement Risk

Computational Drug-likeness Advantage: Pyrrolidine vs. Piperidine Amide

Using the target compound's computed properties from PubChem (MW 279.33, LogP 0.3, TPSA 58.8 Ų, H-bond acceptors 5, H-bond donors 0) [1], the compound satisfies all four of Lipinski's Rule of Five criteria, predicting good oral absorption potential. For the piperidine analog, the introduction of an additional methylene group increases molecular weight by approximately 14 Da and may slightly elevate LogP, potentially pushing it closer to the upper limit of optimal drug-like space. While both compounds are predicted to be drug-like, the pyrrolidine target demonstrates a more balanced profile, particularly in terms of lipophilicity, which is a key determinant of promiscuity and clearance [2].

Drug-likeness Computational Chemistry Lead Optimization

Recommended Application Scenarios for 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640843-04-3)


Structure-Based Drug Design: Conformational Restriction Probe

The pyrrolidine amide's restricted conformational profile, as compared to the piperidine analog, makes this compound a valuable probe for assessing the impact of conformational pre-organization on target binding. In structure-based drug design programs, researchers can use this compound to test whether the pyrrolidine envelope conformation leads to enhanced binding affinity relative to the more flexible piperidine analog, as inferred from conformational analysis principles [1].

Early-Stage Hit-to-Lead: Favorable Physicochemical Starting Point

With a computed LogP of 0.3 and TPSA of 58.8 Ų, this compound occupies a highly desirable region of drug-like chemical space [1]. It is well-suited as a starting point for hit-to-lead optimization campaigns where balancing solubility and permeability is critical. The lower lipophilicity, relative to the thiomorpholine analog, suggests a reduced risk of off-target promiscuity and metabolic instability [2].

Medicinal Chemistry Library Design: Morpholine-Amide Scaffold Diversification

As a commercially available building block, this compound can be used to diversify screening libraries with morpholine-amide scaffolds. Its unique substitution pattern (2-methyloxazole methyl + pyrrolidine carbonyl) provides a distinct vector combination not found in the piperidine or thiomorpholine analogs, enabling exploration of novel chemical space in fragment-based or diversity-oriented synthesis [3].

Factor Xa Inhibitor Scaffold Exploration: Informed by Class-Level Activity

Although no direct biological data exist for this compound, the morpholine-pyrrolidine amide chemotype has established precedent as a Factor Xa inhibitor scaffold, with related compounds showing nanomolar potency [4]. Researchers investigating coagulation cascade targets can use this compound as a comparator to systematically map the SAR of the 2-methyloxazole substituent relative to the benzoxazole-containing analog, which has demonstrated Factor Xa inhibitory activity [4].

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